Sulfo-SPP sodium
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Overview
Description
Sulfo-SPP sodium is a heterobifunctional cross-linking agent known for its thiol-cleavable and membrane-impermeable properties. It is widely used in scientific research, particularly in the field of antibody-drug conjugates (ADCs) due to its ability to form stable linkages with proteins and other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic route typically involves the reaction of a sulfonating agent with the parent compound under controlled conditions to ensure the formation of the desired sulfonated product .
Industrial Production Methods
Industrial production of Sulfo-SPP sodium involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents, controlled reaction temperatures, and purification steps such as crystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Sulfo-SPP sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonate groups to thiol groups.
Substitution: This compound can participate in substitution reactions where the sulfonate group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Sulfo-SPP sodium has a wide range of applications in scientific research, including:
Chemistry: Used as a cross-linking agent in the synthesis of complex molecules and materials.
Biology: Employed in the modification of proteins and other biomolecules for various studies.
Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Utilized in the production of specialized materials and chemicals
Mechanism of Action
Sulfo-SPP sodium exerts its effects through the formation of stable covalent bonds with target molecules. The thiol-cleavable property allows for controlled release of the linked molecules under specific conditions, making it ideal for applications such as drug delivery. The molecular targets and pathways involved include thiol groups on proteins and other biomolecules .
Comparison with Similar Compounds
Sulfo-SPP sodium is unique due to its thiol-cleavable and membrane-impermeable properties. Similar compounds include:
Sulfo-NHS (N-hydroxysulfosuccinimide): Used for similar cross-linking applications but lacks the thiol-cleavable property.
Sulfo-SMCC (sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): Another cross-linking agent with different functional groups and reactivity
This compound stands out due to its specific reactivity and stability, making it a valuable tool in various scientific and industrial applications .
Biological Activity
Sulfo-SPP sodium, also known as sodium polyanethole sulfonate (SPS), is a sulfonate compound that has garnered attention for its diverse biological activities. This article delves into the mechanisms by which this compound exerts its effects, particularly in the context of anticoagulation, immune modulation, and its role in microbiological applications.
Overview of this compound
This compound is primarily recognized for its use as an anticoagulant in blood culture systems. It prevents the activation of the complement system and inhibits phagocytosis, thereby allowing for the effective growth of bacteria in clinical samples. The compound is often utilized in concentrations ranging from 0.25 to 0.5 mg/ml in growth media, with a typical concentration of 0.35 mg/ml being most common .
Anticoagulant Properties
This compound acts as an anticoagulant by inhibiting the activation of the complement system through various pathways:
- Classical Pathway : Inhibition occurs at concentrations greater than 0.1 mg/ml, with complete inhibition observed at 0.4 mg/ml. This effect is characterized by a blockade of C1q binding and subsequent incorporation of C3, C4, and C9 .
- Alternative Pathway : Similar to the classical pathway, complete inhibition is achieved at 0.4 mg/ml, preventing properdin binding and C3 incorporation .
The following table summarizes the inhibitory concentrations for both pathways:
Pathway | Inhibition Start (mg/ml) | Complete Inhibition (mg/ml) |
---|---|---|
Classical | 0.1 | 0.4 |
Alternative | 0.1 | 0.4 |
Immune Modulation
In addition to its anticoagulant properties, this compound has been shown to modulate immune responses:
- Inhibition of Phagocytosis : By interfering with leukocyte functions, this compound reduces the capacity of immune cells to engulf pathogens, which can be beneficial in clinical settings where bacterial growth needs to be preserved .
- Complement System Interaction : Studies indicate that while some research suggests SPS activates certain components of the complement system, others confirm its role as an inhibitor, highlighting its complex interaction with immune mechanisms .
Clinical Application in Blood Cultures
A pivotal study demonstrated the effectiveness of this compound in blood culture bottles used for patients suspected of bacteremia. By preventing complement-mediated bacterial lysis, SPS allowed for enhanced recovery rates of pathogens from blood samples . This application underscores its importance in clinical microbiology.
Research on Inflammatory Responses
Research has also explored the protective effects of this compound against inflammatory responses in various models. For instance, its ability to modulate cytokine release during bacterial infections has been observed, suggesting potential therapeutic roles beyond mere anticoagulation .
Properties
Molecular Formula |
C14H15N2NaO7S3 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
sodium;2,5-dioxo-1-[4-(pyridin-2-yldisulfanyl)pentanoyloxy]pyrrolidine-3-sulfonate |
InChI |
InChI=1S/C14H16N2O7S3.Na/c1-9(24-25-11-4-2-3-7-15-11)5-6-13(18)23-16-12(17)8-10(14(16)19)26(20,21)22;/h2-4,7,9-10H,5-6,8H2,1H3,(H,20,21,22);/q;+1/p-1 |
InChI Key |
BBEYHTSOUCPSMC-UHFFFAOYSA-M |
Canonical SMILES |
CC(CCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-])SSC2=CC=CC=N2.[Na+] |
Origin of Product |
United States |
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